molecular formula C16H23N3 B12620439 1-(8-Phenyloctyl)-1H-1,2,4-triazole CAS No. 919800-83-2

1-(8-Phenyloctyl)-1H-1,2,4-triazole

Cat. No.: B12620439
CAS No.: 919800-83-2
M. Wt: 257.37 g/mol
InChI Key: FFEJYYHCTGILRT-UHFFFAOYSA-N
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Description

1-(8-Phenyloctyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a phenyl group attached to an octyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Phenyloctyl)-1H-1,2,4-triazole typically involves the reaction of 8-phenyloctyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Phenyloctyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(8-Phenyloctyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Phenyloctyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, increasing its efficacy .

Comparison with Similar Compounds

  • 1-(8-Phenyloctyl)-1H-1,2,3-triazole
  • 1-(8-Phenyloctyl)-1H-1,2,4-triazole
  • 1-(8-Phenyloctyl)-1H-1,2,5-triazole

Comparison: this compound is unique due to its specific arrangement of nitrogen atoms in the triazole ring. This arrangement influences its chemical reactivity and biological activity. Compared to 1-(8-Phenyloctyl)-1H-1,2,3-triazole and 1-(8-Phenyloctyl)-1H-1,2,5-triazole, the 1,2,4-triazole variant may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .

Properties

CAS No.

919800-83-2

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

1-(8-phenyloctyl)-1,2,4-triazole

InChI

InChI=1S/C16H23N3/c1(2-4-9-13-19-15-17-14-18-19)3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15H,1-4,6,9-10,13H2

InChI Key

FFEJYYHCTGILRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCN2C=NC=N2

Origin of Product

United States

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